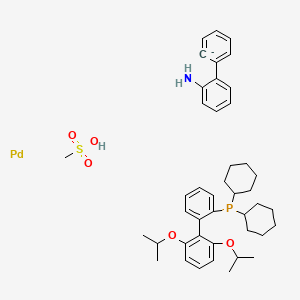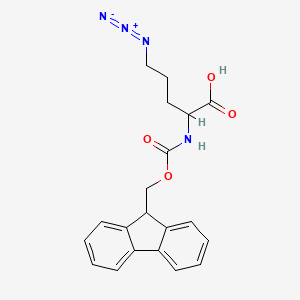
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol;1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol are organic compounds belonging to the class of dihydronaphthalenes These compounds are characterized by their unique structural features, including multiple methyl groups and a phenylprop-1-en-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and phenylprop-1-en-2-yl precursors.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the products are purified using techniques such as chromatography or recrystallization to obtain the desired compounds in high purity.
Industrial Production Methods
In an industrial setting, the production of these compounds may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert these compounds into their corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups onto the naphthalene ring or the phenylprop-1-en-2-yl moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol have various scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore their potential therapeutic applications in treating various diseases.
Industry: These compounds are used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, they may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalene
- 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalene
Uniqueness
The uniqueness of 1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol lies in their specific structural features, which confer distinct chemical and biological properties. These compounds may exhibit different reactivity, stability, and biological activity compared to their similar counterparts.
Propiedades
Número CAS |
9028-48-2 |
|---|---|
Fórmula molecular |
C46H56O2 |
Peso molecular |
640.9 g/mol |
Nombre IUPAC |
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol;1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol |
InChI |
InChI=1S/2C23H28O/c1-16(13-17-9-7-6-8-10-17)18-11-12-19-20(14-18)22(2,3)15-21(24)23(19,4)5;1-16(13-17-9-7-6-8-10-17)18-11-12-19-20(14-18)23(4,5)21(24)15-22(19,2)3/h2*6-14,21,24H,15H2,1-5H3 |
Clave InChI |
GQASXCYBZFOWQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CC(C3(C)C)O)(C)C.CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(C(CC3(C)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate](/img/structure/B13383789.png)
![2-[4-(3,7-Dimethyloctoxy)phenyl]-1-methyl-4-prop-1-enylnaphthalene;1-(3,7-dimethyloctyl)-4,5-dimethyl-2-prop-1-enylbenzene;1-(2-ethylhexoxy)-4-methoxy-5-methyl-2-prop-1-enylbenzene](/img/structure/B13383797.png)
![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L](/img/structure/B13383814.png)




![3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide](/img/structure/B13383843.png)
![[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate](/img/structure/B13383847.png)

![8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13383855.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea](/img/structure/B13383872.png)
